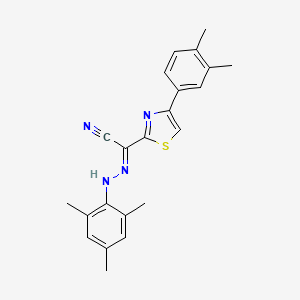

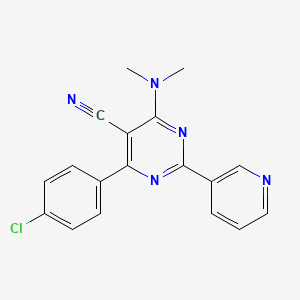

![molecular formula C23H20FN3OS B2823065 2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 688355-47-7](/img/structure/B2823065.png)

2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. It has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound is known for its ability to interact with various biological targets, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Anticancer Activity

- VEGFR Inhibition and Tumor Growth Suppression : One of the closely related compounds, ZD6474, has been shown to inhibit vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity, translating into potent inhibition of vascular endothelial growth factor-A (VEGF)-stimulated endothelial cell proliferation. This compound effectively suppresses tumor-induced neovascularization and demonstrates a dose-dependent inhibition of tumor growth in various human tumor xenografts and syngeneic rodent tumors, highlighting its potential as an oral therapy in cancer treatment (Wedge et al., 2002).

Biological Activity

- Anti-inflammatory Activity : Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have shown potential anti-inflammatory activity, with certain derivatives displaying more potent inhibitory effects on LPS-induced NO secretion than starting ketones, indicating their potential for therapeutic applications in inflammatory diseases (Sun et al., 2019).

Imaging Applications

- Positron Emission Tomography (PET) Imaging : The synthesis of [11C]gefitinib, a derivative of quinazolin-4-amine, for imaging epidermal growth factor receptor tyrosine kinase with PET has been reported. This highlights the compound's utility in non-invasively studying tumor biology and the effectiveness of cancer therapies targeting the EGFR pathway (Holt et al., 2006).

Chemical Synthesis and Structure Analysis

- Crystal Structure and Antibacterial Activity : A new derivative, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was synthesized and its crystal structure analyzed. This work contributes to the understanding of the structural properties that might influence the biological activity of such compounds (Geesi, 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division , suggesting that this compound may have a similar target.

Mode of Action

It is known that similar compounds interact with their targets by binding to them, thereby inhibiting their function . This interaction can result in changes to the target’s structure or function, which can affect the overall activity of the target.

Biochemical Pathways

Based on the potential target of action, it can be inferred that this compound may affect the pathways related to bacterial cell division .

Result of Action

If this compound acts similarly to related compounds, it may result in the inhibition of bacterial cell division , leading to the death of bacterial cells.

properties

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3OS/c1-28-18-12-10-16(11-13-18)14-25-22-19-7-3-5-9-21(19)26-23(27-22)29-15-17-6-2-4-8-20(17)24/h2-13H,14-15H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWXNKBQTABQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)

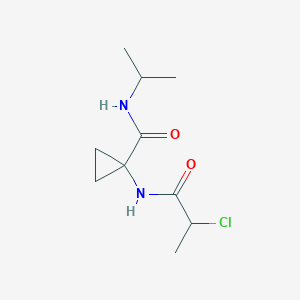

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)

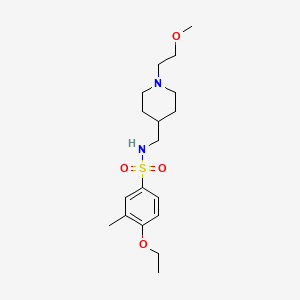

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)

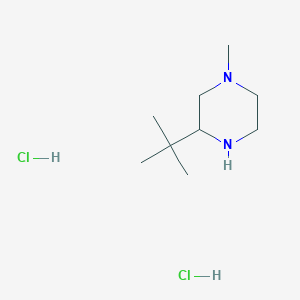

![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)